molecular formula C11H16N2O4 B168792 (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid CAS No. 132622-85-6

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Cat. No.: B168792
CAS No.: 132622-85-6
M. Wt: 240.26 g/mol
InChI Key: MIVXQYMYEMUMKK-JGVFFNPUSA-N
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Description

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available L-proline.

    Protection: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.

    Formation of Nitrile: The carboxylic acid group of Boc-L-proline is converted to a nitrile group through dehydration reactions, often using reagents like thionyl chloride (SOCl₂) followed by sodium cyanide (NaCN).

    Cyclization: The intermediate is cyclized to form the pyrrolidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Using large reactors to handle the protection, dehydration, and cyclization steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Hydrolysis: Carboxylic acids or amides.

    Reduction: Primary amines.

    Deprotection: Free amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H16_{16}N2_2O4_4
  • Molecular Weight : 240.2557 g/mol
  • CAS Number : 132622-85-6
  • Structural Characteristics : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyano group, which contributes to its reactivity and potential biological activity.

Synthesis of Anticoagulants

One of the prominent applications of (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is its role as an intermediate in the synthesis of anticoagulants, particularly Eribaxaban, a direct factor Xa inhibitor. The compound's structure allows for modifications that enhance the pharmacological properties of the final product. Research indicates that derivatives synthesized from this acid exhibit high affinity for human factor Xa, making them effective in preventing venous thromboembolism (VTE) .

Development of Anticancer Agents

The compound has also been explored in the context of anticancer drug development. Studies have shown that certain derivatives can exhibit cytotoxic activity against various cancer cell lines. For instance, modifications to the pyrrolidine structure have led to compounds that demonstrate promising activity against breast cancer cells . The ability to modify the cyano and carboxylic acid groups opens avenues for creating targeted therapies.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrrolidine ring.
  • Introduction of the tert-butoxycarbonyl protecting group.
  • Addition of the cyano group through nucleophilic substitution reactions.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Eribaxaban Synthesis

A detailed study on the synthesis of Eribaxaban highlights the use of this compound as a key intermediate. The research outlines how modifications to this compound lead to analogs with improved efficacy and safety profiles in clinical settings .

Compound NameRoleKey Findings
EribaxabanAnticoagulantHigh affinity for factor Xa; effective in VTE prevention
Derivative AAnticancer AgentSignificant cytotoxicity against MCF-7 cells

Anticancer Derivatives

In another study focusing on anticancer agents derived from this compound, various derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines (MCF-7). Some derivatives exhibited better activity than established chemotherapy agents, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism by which (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid exerts its effects depends on its application. In drug synthesis, it acts as a precursor that undergoes further chemical transformations to yield active compounds. These active compounds may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
  • (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Uniqueness

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a nitrile and a Boc-protected amine group. This combination of functional groups and chirality makes it particularly useful in asymmetric synthesis and the development of chiral drugs.

By comparing it with similar compounds, we can highlight its distinct reactivity and the specific types of transformations it can undergo, which are crucial for its applications in various fields of research and industry.

Biological Activity

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, commonly referred to as Boc-cyanopyrrolidine, is a compound of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, notably direct Factor Xa inhibitors such as eribaxaban. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

  • Chemical Formula : C11H16N2O4
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 132622-85-6
  • SMILES Notation : N#C[C@@H]1CC@@HC(=O)O

The primary biological function of Boc-cyanopyrrolidine is its role as a precursor in the synthesis of direct Factor Xa inhibitors. These inhibitors are crucial in anticoagulant therapies, particularly for preventing venous thromboembolism (VTE) in patients undergoing surgeries like total knee replacement (TKR) .

Pharmacological Studies

Research indicates that Boc-cyanopyrrolidine derivatives exhibit high affinity for human Factor Xa, which is a key enzyme in the coagulation cascade. The inhibition of Factor Xa leads to decreased thrombin generation and fibrin formation, thus providing an effective anticoagulation mechanism .

Case Studies and Research Findings

  • Eribaxaban Development :
    • In a study by Perzborn et al. (2009), Boc-cyanopyrrolidine was highlighted as a vital intermediate in the synthesis of eribaxaban. Clinical trials demonstrated its efficacy in reducing VTE incidence post-surgery .
  • Synthesis and Derivative Exploration :
    • A series of derivatives were synthesized to enhance the pharmacological profile of Boc-cyanopyrrolidine. These studies focused on modifying the substituents on the pyrrolidine ring to optimize binding affinity and selectivity for Factor Xa .
  • Comparative Efficacy :
    • Comparative studies with other anticoagulants showed that eribaxaban, derived from Boc-cyanopyrrolidine, had a favorable safety profile and efficacy compared to traditional therapies like warfarin .

Data Tables

Compound NameCAS NumberMolecular WeightBiological Activity
Boc-cyanopyrrolidine132622-85-6240.26 g/molFactor Xa inhibitor precursor
Eribaxaban457789-10-3460.54 g/molDirect Factor Xa inhibitor

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, and how can stereochemical purity be optimized?

  • Methodological Answer : A common approach involves alkylation of a pyrrolidine precursor. For example, (2R,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid can be protected with a Boc group, followed by substitution of the hydroxyl group with a cyano moiety. Optimize reaction conditions by using NaH as a base and methyl iodide (CH₃I) in THF at controlled temperatures (≤278 K) to minimize racemization . Purification via recrystallization (e.g., methanol) enhances stereochemical purity.

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For instance, in related Boc-protected pyrrolidine derivatives, the (2R,4R) configuration was confirmed by comparing experimental data with the starting material’s known stereochemistry . Complementary techniques like NMR (e.g., NOE experiments) and optical rotation ([α]D) measurements further validate stereochemical integrity .

Q. What chromatographic techniques are effective for purifying this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is recommended for separating polar impurities. For non-polar byproducts, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) achieves high purity. Recrystallization from methanol or ethanol is also effective for final polishing .

Q. How does the Boc group influence the compound’s stability during synthetic modifications?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen from undesired nucleophilic attacks or oxidation. It is stable under basic conditions but can be selectively removed with TFA or HCl in dioxane, enabling subsequent functionalization (e.g., coupling reactions) .

Advanced Research Questions

Q. How does the 4-cyano substitution affect the pyrrolidine ring’s conformation compared to methoxy or hydroxy analogs?

  • Methodological Answer : X-ray studies of Boc-protected 4-methoxy-pyrrolidine-2-carboxylic acid reveal an envelope conformation with the C3 atom displaced from the plane. The steric and electronic effects of the cyano group may alter ring puckering or dihedral angles. Computational modeling (DFT or MD simulations) can predict conformational differences, which should be validated experimentally via crystallography .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in reaction scales or purification methods. Systematic optimization of the alkylation step (e.g., using DBU instead of NaH) and real-time monitoring via LC-MS can improve reproducibility. Comparative studies using alternative cyanating agents (e.g., TMSCN with a fluoride source) may also enhance efficiency .

Q. How can computational tools predict the reactivity of the cyano group in downstream reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the cyano group’s electronic effects (e.g., electron-withdrawing nature) and predict its stability under acidic/basic conditions. Pairing these insights with experimental data (e.g., monitoring cyano hydrolysis via IR spectroscopy) ensures reliable reaction design .

Q. What role does this compound play in synthesizing protease inhibitors or PROTACs?

  • Methodological Answer : The rigid pyrrolidine scaffold and Boc-protected amine make it a valuable intermediate for protease inhibitor backbones. For PROTACs, the carboxylic acid enables conjugation to E3 ligase ligands, while the cyano group can enhance target binding via dipole interactions. Case studies in FXa inhibitors (e.g., Eribaxaban intermediates) highlight its utility in medicinal chemistry .

Properties

IUPAC Name

(2R,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVXQYMYEMUMKK-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564615
Record name (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132622-85-6
Record name (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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